Cas no 97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one)

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one structure
97538-67-5 structure
Product Name:(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
CAS 번호:97538-67-5
MF:C7H8Cl3NO2
메가와트:244.502919197083
MDL:MFCD08274464
CID:91143
PubChem ID:253660382
Update Time:2024-10-25

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one 화학적 및 물리적 성질

이름 및 식별자

    • (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
    • (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
    • (3R-cis)-Tetrahydro-3-trichloromethyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one
    • (3R)-TRICHLOROMETHYL-CIS-TETRAHYDROPYRROLO[1,2-C]OXAZOL-1-ONE
    • (3R,7AS)-3-(Trichloromethyl)tetrahydropyrrolo-[1,2-c]oxazol-1(3H)-one
    • (3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
    • (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3,3,0]octane-4-one
    • (3R,7aS)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
    • C7H8Cl3NO2
    • GWQBXRYSVSZLSL-UJURSFKZSA-N
    • SB22734
    • VC30668
    • (3R,7aS)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (ACI)
    • 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(trichloromethyl)-, (3R-cis)- (ZCI)
    • AKOS016003683
    • (3R,7aS)-3-(trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one
    • AS-11205
    • (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one, >=98.0% (AT)
    • 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(trichloromethyl)-,(3r,7as)-
    • CS-0035467
    • (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
    • (3r,7as)-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1(3h)-one
    • T2902
    • SCHEMBL1054805
    • (3R,7aS)-3-trichloromethyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one
    • Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one
    • MFCD08274464
    • 97538-67-5
    • (2R,5S)-2-Trichloromethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
    • MDL: MFCD08274464
    • 인치: 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1
    • InChIKey: GWQBXRYSVSZLSL-UJURSFKZSA-N
    • 미소: C([C@H]1OC(=O)[C@@H]2CCCN12)(Cl)(Cl)Cl

계산된 속성

  • 정밀분자량: 242.96200
  • 동위원소 질량: 242.962
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 240
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.5
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 2.5

실험적 성질

  • 색과 성상: 무미수정
  • 밀도: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 109.0 to 113.0 deg-C
  • 비등점: 338.6 °C at 760 mmHg
  • 플래시 포인트: 158.6 °C
  • 굴절률: 1.573
  • 용해도: 미용성(2.7g/l)(25ºC),
  • PSA: 29.54000
  • LogP: 1.64180
  • 광학 활성: [α]/D 29 to 34°, c = 2 in toluene
  • 용해성: 미확정

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 저장 조건:0-5°C에서 저장

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM109240-50g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
50g
$216 2021-08-06
Chemenu
CM109240-100g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
100g
$308 2021-08-06
TRC
T895760-250mg
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
97538-67-5
250mg
$ 50.00 2022-06-02
TRC
T895760-500mg
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
97538-67-5
500mg
$ 65.00 2022-06-02
TRC
T895760-2.5g
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
97538-67-5
2.5g
$ 95.00 2022-06-02
Chemenu
CM109240-10g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
10g
$*** 2023-05-29
Chemenu
CM109240-25g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
25g
$*** 2023-05-29
Chemenu
CM109240-100g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 97%
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2902-1g
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
97538-67-5 98.0%(GC)
1g
¥1165.0 2022-06-10
abcr
AB205756-1 g
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; .
97538-67-5 98%
1 g
€83.40 2023-07-20

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Chloroform ;  reflux
참조
Synthesis and crystal structure of N-formyl-L-proline benzylamide
Fu, Ying; Hu, Xue-mei; Wang, Ming-zhu; Zhang, Huai-yuan; Li, Jiao, Xibei Shifan Daxue Xuebao, 2010, 46(5), 64-67

합성 방법 2

반응 조건
1.1 Solvents: Acetonitrile
참조
A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimics
Bittermann, Holger; Boeckler, Frank; Einsiedel, Juergen; Gmeiner, Peter, Chemistry - A European Journal, 2006, 12(24), 6315-6322

합성 방법 3

반응 조건
1.1 Solvents: Chloroform ;  reflux
참조
The first enantioselective approach to 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids - Synthetic studies towards hypoestestatin 2
Su, Bo; Deng, Meng; Wang, Qingmin, European Journal of Organic Chemistry, 2013, 2013(10), 1979-1985

합성 방법 4

반응 조건
1.1 Solvents: Chloroform ;  reflux
참조
Enantioselective Approach to 13a-Methylphenanthroindolizidine Alkaloids
Su, Bo; Cai, Chunlong; Wang, Qingmin, Journal of Organic Chemistry, 2012, 77(18), 7981-7987

합성 방법 5

반응 조건
1.1 Solvents: Ethyl acetate ;  reflux
참조
A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino Acids
Li, Shi-Guang; Portela-Cubillo, Fernando; Zard, Samir Z., Organic Letters, 2016, 18(8), 1888-1891

합성 방법 6

반응 조건
1.1 Solvents: Chloroform ;  6 h, reflux
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; Brimble, Margaret A.; Muir, Victoria J.; Lai, Michelle Y. H.; Trotter, Nicholas S.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 7

반응 조건
1.1 Solvents: Chloroform ;  6 h, reflux
참조
Pentacyclic indole derivatives as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Solvents: Chloroform ;  6 h, reflux
참조
First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C
Dokli, Irena; Pohl, Radek; Klepetarova, Blanka; Jahn, Ullrich, Chemical Communications (Cambridge, 2019, 55(27), 3931-3934

합성 방법 9

반응 조건
1.1 Solvents: Chloroform ;  20 °C; 3 h, reflux
참조
Synthesis of chiral diamines using novel 2-trichloromethyloxazolidin-4-one precursors derived from 5-oxo-proline and proline
Amedjkouh, Mohamed; Ahlberg, Per, Tetrahedron: Asymmetry, 2002, 13(20), 2229-2234

합성 방법 10

반응 조건
1.1 Solvents: Chloroform ;  4.5 h, reflux
참조
Synthesis of enantiopure 5.7-spirodiamines: (S)-1,7-diazaspiro[4.6]undecane and related compounds
Pettersen, Daniel; Ahlberg, Per, Tetrahedron: Asymmetry, 2005, 16(12), 2075-2080

합성 방법 11

반응 조건
1.1 Solvents: Acetonitrile ;  2.5 h, rt
참조
Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics
Bittermann, Holger; Gmeiner, Peter, Journal of Organic Chemistry, 2006, 71(1), 97-102

합성 방법 12

반응 조건
1.1 Reagents: Acetic acid Solvents: Toluene ;  6 h, 57 - 63 °C
참조
Process for preparation of α-methyl-L-proline
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Solvents: Acetonitrile ;  19.5 h, rt
참조
Design and stereoselective synthesis of ProM-2: A spirocyclic diproline mimetic with polyproline type II (PPII) helix conformation
Reuter, Cedric; Opitz, Robert; Soicke, Arne; Dohmen, Stephan; Barone, Matthias; et al, Chemistry - A European Journal, 2015, 21(23), 8464-8470

합성 방법 14

반응 조건
1.1 Solvents: Acetonitrile ;  19.5 h, rt
참조
Structural mimetics of proline-rich peptides and use of same
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, rt
참조
Click chemistry. A straightforward route to decorated prolines
Pisaneschi, Federica; Cordero, Franca M.; Lumini, Marco; Brandi, Alberto, Synlett, 2007, (18), 2882-2884

합성 방법 16

반응 조건
1.1 Solvents: Chloroform ;  6 h, reflux
참조
Preparation of analogs of glycyl-prolyl-glutamate as neuroprotective agents
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Solvents: Chloroform
참조
Use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as a novel and enantioselective organocatalyst for the aldol reaction
Tong, Sok-Teng; Harris, Paul W. R.; Barker, David; Brimble, Margaret A., European Journal of Organic Chemistry, 2008, (1), 164-170

합성 방법 18

반응 조건
1.1 Solvents: Acetonitrile ;  rt; 3 h, 85 °C
참조
Preparation of pyrrolidine-2-carboxamide compounds for treating neuronal microglia inflammation
, China, , ,

합성 방법 19

반응 조건
1.1 Solvents: Acetonitrile ;  rt; 3 h, 85 °C
참조
Preparation of pyrrolidine-2-carboxamide derivative in inhibiting inflammation of microglia
, China, , ,

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Raw materials

(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preparation Products

추천 공급업체
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약